4-Cyclopropoxy-2-fluoro-3-nitropyridine 4-Cyclopropoxy-2-fluoro-3-nitropyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19856954
InChI: InChI=1S/C8H7FN2O3/c9-8-7(11(12)13)6(3-4-10-8)14-5-1-2-5/h3-5H,1-2H2
SMILES:
Molecular Formula: C8H7FN2O3
Molecular Weight: 198.15 g/mol

4-Cyclopropoxy-2-fluoro-3-nitropyridine

CAS No.:

Cat. No.: VC19856954

Molecular Formula: C8H7FN2O3

Molecular Weight: 198.15 g/mol

* For research use only. Not for human or veterinary use.

4-Cyclopropoxy-2-fluoro-3-nitropyridine -

Specification

Molecular Formula C8H7FN2O3
Molecular Weight 198.15 g/mol
IUPAC Name 4-cyclopropyloxy-2-fluoro-3-nitropyridine
Standard InChI InChI=1S/C8H7FN2O3/c9-8-7(11(12)13)6(3-4-10-8)14-5-1-2-5/h3-5H,1-2H2
Standard InChI Key URIQGJFHMWBTLT-UHFFFAOYSA-N
Canonical SMILES C1CC1OC2=C(C(=NC=C2)F)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

4-Cyclopropoxy-2-fluoro-3-nitropyridine belongs to the nitropyridine class, distinguished by a pyridine ring substituted with a nitro group (-NO2_2). The compound’s IUPAC name, 4-cyclopropyloxy-2-fluoro-3-nitropyridine, reflects its substitution pattern (Figure 1). Key structural features include:

  • Cyclopropoxy Group: A three-membered cyclopropane ring bonded via an oxygen atom at position 4. This group introduces steric strain and influences conformational dynamics.

  • Fluorine Atom: Positioned ortho to the nitro group, fluorine enhances electrophilicity at adjacent carbons, facilitating nucleophilic substitution reactions.

  • Nitro Group: A strong electron-withdrawing group that polarizes the pyridine ring, directing reactivity toward positions 2 and 4 .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC8H7FN2O3\text{C}_8\text{H}_7\text{FN}_2\text{O}_3
Molecular Weight198.15 g/mol
CAS Number1243410-11-8
SMILESC1CC1OC2=C(C(=NC=C2)F)N+[O-]
InChI KeyURIQGJFHMWBTLT-UHFFFAOYSA-N

The compound’s X-ray crystallography data remains unpublished, but computational models predict a planar pyridine ring with slight distortion due to cyclopropoxy strain.

Synthesis and Preparation

The synthesis of 4-cyclopropoxy-2-fluoro-3-nitropyridine involves multi-step functionalization of pyridine precursors. While detailed protocols are proprietary, general methodologies derive from nitropyridine chemistry :

Nitration of Pyridine Derivatives

Nitration typically employs a mixture of concentrated nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at controlled temperatures (0–50°C). For example, 4-cyclopropoxypyridine undergoes nitration at position 3 to yield 3-nitro-4-cyclopropoxypyridine . Subsequent fluorination at position 2 via halogen exchange (e.g., using KF\text{KF} or AgF\text{AgF}) introduces the fluorine substituent.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsIntermediate
1HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, 0–5°C4-Cyclopropoxy-3-nitropyridine
2KF\text{KF}, DMF, 80°C4-Cyclopropoxy-2-fluoro-3-nitropyridine

Reaction yields are unreported but likely moderate (30–50%) due to steric hindrance from the cyclopropoxy group .

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by the interplay of its substituents:

Electrophilic Aromatic Substitution

The nitro group deactivates the pyridine ring, directing electrophiles to the fluorine-bearing position (C2). For instance, hydrolysis under acidic conditions replaces fluorine with hydroxyl groups, forming 4-cyclopropoxy-3-nitropyridin-2-ol.

Nucleophilic Substitution

Fluorine at C2 is susceptible to nucleophilic displacement. Reactions with amines (e.g., NH3\text{NH}_3) yield 2-amino derivatives, which are precursors to fused heterocycles like imidazopyridines .

Reduction of Nitro Group

Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the nitro group to an amine, producing 4-cyclopropoxy-2-fluoro-3-aminopyridine—a scaffold for anticancer agents.

Applications in Research and Industry

While direct applications are nascent, structural analogs inform potential uses:

Pharmaceutical Intermediates

Nitropyridines are precursors to kinase inhibitors and antiviral agents. For example, 3-nitropyridine derivatives inhibit AMPA receptors, suggesting neurological applications .

Agrochemical Development

Fluorinated nitropyridines exhibit insecticidal activity by disrupting acetylcholine esterase. Field trials of related compounds show efficacy against Aphis gossypii (cotton aphid).

Materials Science

The nitro group’s electron-deficient nature enables use in conductive polymers and organic semiconductors.

Analytical Characterization

Quality control relies on advanced spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR: Signals for cyclopropane protons appear as a multiplet (δ 0.5–1.5 ppm). Pyridine protons resonate downfield (δ 8.0–9.0 ppm).

  • 19F^{19}\text{F} NMR: A singlet near δ -110 ppm confirms the fluorine substituent.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 198.15 ([M+H]+^+).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water) achieves >95% purity, with a retention time of 6.8 minutes.

Future Directions

Research priorities include:

  • Mechanistic Studies: Elucidate biological targets via proteomics.

  • Process Optimization: Develop greener syntheses using biocatalysts .

  • Therapeutic Exploration: Screen derivatives for antimicrobial and antitumor activity .

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